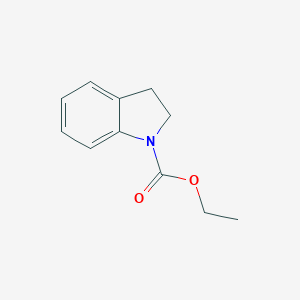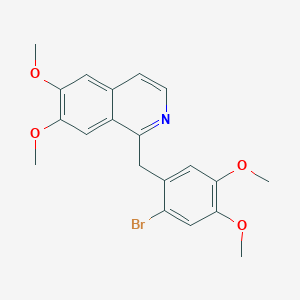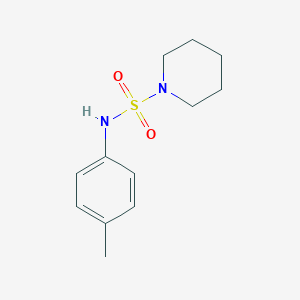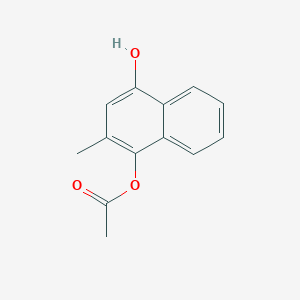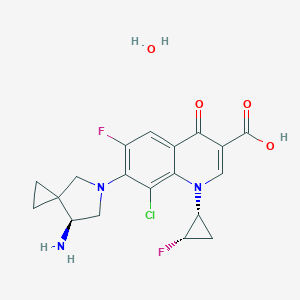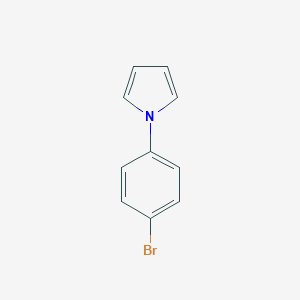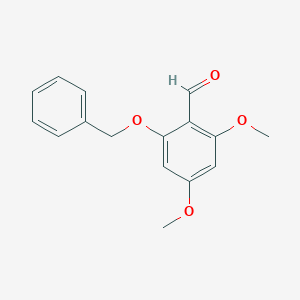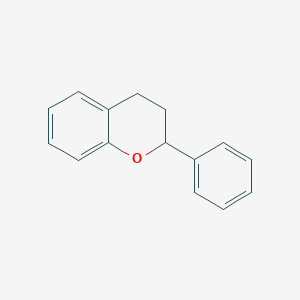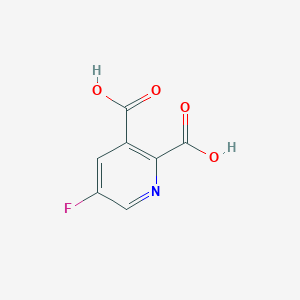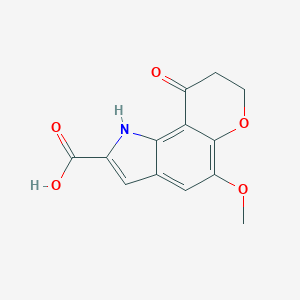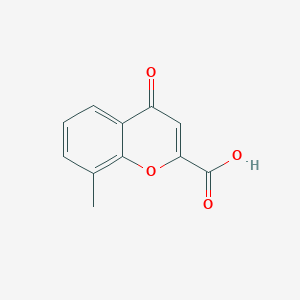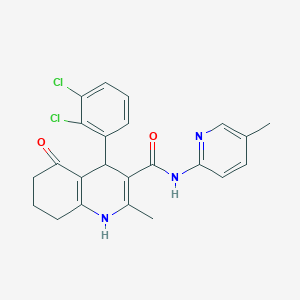
4-(2,3-dichlorophenyl)-2-methyl-N-(5-methylpyridin-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,3-dichlorophenyl)-2-methyl-N-(5-methylpyridin-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide, also known as DMQX, is a synthetic compound that has been extensively studied for its effects on the central nervous system. DMQX is a potent antagonist of the ionotropic glutamate receptor, which is involved in synaptic transmission and plasticity in the brain.
Mechanism Of Action
4-(2,3-dichlorophenyl)-2-methyl-N-(5-methylpyridin-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide is a competitive antagonist of the ionotropic glutamate receptor, specifically the AMPA subtype. It binds to the receptor and blocks the effects of glutamate, preventing the influx of calcium ions and the subsequent depolarization of the neuron. This leads to a reduction in synaptic transmission and plasticity, and can have a variety of effects on neuronal activity and behavior.
Biochemical And Physiological Effects
4-(2,3-dichlorophenyl)-2-methyl-N-(5-methylpyridin-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide has been shown to have a variety of biochemical and physiological effects on the central nervous system. It can alter synaptic transmission and plasticity, leading to changes in neuronal activity and behavior. It has also been shown to have effects on learning and memory, as well as on various neurological disorders such as epilepsy and Parkinson's disease.
Advantages And Limitations For Lab Experiments
One advantage of using 4-(2,3-dichlorophenyl)-2-methyl-N-(5-methylpyridin-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide in lab experiments is its potency and specificity as an antagonist of the AMPA subtype of glutamate receptor. This allows for precise manipulation of neuronal activity and behavior, and can lead to a better understanding of the mechanisms underlying various neurological disorders. However, 4-(2,3-dichlorophenyl)-2-methyl-N-(5-methylpyridin-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide also has limitations, such as its potential toxicity and the need for careful dosing and administration to avoid unwanted side effects.
Future Directions
There are many potential future directions for research on 4-(2,3-dichlorophenyl)-2-methyl-N-(5-methylpyridin-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide and its effects on the central nervous system. One area of interest is the development of new drugs and compounds that target the glutamate receptor system, and the use of 4-(2,3-dichlorophenyl)-2-methyl-N-(5-methylpyridin-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide as a tool for investigating these compounds. Another area of interest is the role of glutamate receptors in various neurological disorders, and the potential use of 4-(2,3-dichlorophenyl)-2-methyl-N-(5-methylpyridin-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide as a therapeutic agent. Additionally, future research may focus on the development of new methods for administering 4-(2,3-dichlorophenyl)-2-methyl-N-(5-methylpyridin-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide and other glutamate receptor antagonists, as well as on the potential long-term effects of these compounds on neuronal activity and behavior.
Synthesis Methods
4-(2,3-dichlorophenyl)-2-methyl-N-(5-methylpyridin-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide can be synthesized using a multi-step process that involves the reaction of 2,3-dichlorophenylacetonitrile with 2-methylpyridine-5-carboxaldehyde to form the corresponding imine. The imine is then reduced with sodium borohydride to yield the amine, which is then reacted with 3-carboxy-4,6,7,8-tetrahydroquinoline to form 4-(2,3-dichlorophenyl)-2-methyl-N-(5-methylpyridin-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide.
Scientific Research Applications
4-(2,3-dichlorophenyl)-2-methyl-N-(5-methylpyridin-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide has been used extensively in scientific research to study the role of ionotropic glutamate receptors in synaptic transmission and plasticity. It has been shown to block the effects of glutamate on these receptors, leading to changes in neuronal activity and behavior. 4-(2,3-dichlorophenyl)-2-methyl-N-(5-methylpyridin-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide has also been used to study the effects of drugs and other compounds on glutamate receptors, as well as to investigate the mechanisms of various neurological disorders.
properties
CAS RN |
6313-48-0 |
|---|---|
Product Name |
4-(2,3-dichlorophenyl)-2-methyl-N-(5-methylpyridin-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
Molecular Formula |
C23H21Cl2N3O2 |
Molecular Weight |
442.3 g/mol |
IUPAC Name |
4-(2,3-dichlorophenyl)-2-methyl-N-(5-methylpyridin-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C23H21Cl2N3O2/c1-12-9-10-18(26-11-12)28-23(30)19-13(2)27-16-7-4-8-17(29)21(16)20(19)14-5-3-6-15(24)22(14)25/h3,5-6,9-11,20,27H,4,7-8H2,1-2H3,(H,26,28,30) |
InChI Key |
AZLOQVQAYLALKF-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C=C1)NC(=O)C2=C(NC3=C(C2C4=C(C(=CC=C4)Cl)Cl)C(=O)CCC3)C |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2=C(NC3=C(C2C4=C(C(=CC=C4)Cl)Cl)C(=O)CCC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



